molecular formula C14H13BrOS B8003381 4-Bromo-3'-(methylthio)benzhydrol

4-Bromo-3'-(methylthio)benzhydrol

Cat. No.: B8003381
M. Wt: 309.22 g/mol
InChI Key: WBUBIHJDNMSTCO-UHFFFAOYSA-N
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Description

4-Bromo-3’-(methylthio)benzhydrol is an organic compound characterized by the presence of a bromine atom, a methylthio group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-(methylthio)benzhydrol typically involves the bromination of 3’-(methylthio)benzhydrol. One common method is the radical bromination reaction, where 3’-(methylthio)benzhydrol is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of 4-Bromo-3’-(methylthio)benzhydrol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-(methylthio)benzhydrol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzophenone derivatives.

    Reduction: 3’-(Methylthio)benzhydrol.

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3’-(methylthio)benzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-(methylthio)benzhydrol depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by a palladium catalyst in the case of Suzuki–Miyaura coupling . The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3’-(methylthio)benzaldehyde
  • 4-Bromo-3’-(methylthio)benzoic acid
  • 4-Bromo-3’-(methylthio)benzene

Uniqueness

4-Bromo-3’-(methylthio)benzhydrol is unique due to the presence of both a bromine atom and a methylthio group on the benzhydrol framework.

Properties

IUPAC Name

(4-bromophenyl)-(3-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrOS/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUBIHJDNMSTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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